
2-Propenoic acid, 3-((1-methylethyl)(1-methylethylidene)hydrazino)-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenoic acid, 3-((1-methylethyl)(1-methylethylidene)hydrazino)-, methyl ester is an organic compound with the molecular formula C10H18N2O2. This compound is known for its unique structure, which includes a hydrazino group and a propenoic acid moiety. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-((1-methylethyl)(1-methylethylidene)hydrazino)-, methyl ester typically involves the reaction of 2-Propenoic acid with a hydrazine derivative. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as chromatography, helps in obtaining the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-Propenoic acid, 3-((1-methylethyl)(1-methylethylidene)hydrazino)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The hydrazino group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce hydrazine derivatives.
Aplicaciones Científicas De Investigación
2-Propenoic acid, 3-((1-methylethyl)(1-methylethylidene)hydrazino)-, methyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Propenoic acid, 3-((1-methylethyl)(1-methylethylidene)hydrazino)-, methyl ester involves its interaction with molecular targets such as enzymes and receptors. The hydrazino group can form covalent bonds with these targets, leading to changes in their activity. This interaction can trigger various biochemical pathways, resulting in the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Propenoic acid, 2-methyl-, 1-methylethyl ester: This compound has a similar structure but lacks the hydrazino group.
2-Propenoic acid, 3-((1-methylethyl)(1-methylethylidene)hydrazino)-, ethyl ester: Similar to the methyl ester but with an ethyl group instead of a methyl group.
Uniqueness
The presence of the hydrazino group in 2-Propenoic acid, 3-((1-methylethyl)(1-methylethylidene)hydrazino)-, methyl ester makes it unique compared to other similar compounds. This functional group imparts distinct chemical properties and reactivity, making it valuable for various applications in scientific research.
Propiedades
Número CAS |
63263-02-5 |
|---|---|
Fórmula molecular |
C10H18N2O2 |
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
methyl (E)-3-[propan-2-yl-(propan-2-ylideneamino)amino]prop-2-enoate |
InChI |
InChI=1S/C10H18N2O2/c1-8(2)11-12(9(3)4)7-6-10(13)14-5/h6-7,9H,1-5H3/b7-6+ |
Clave InChI |
KHKSXMITEDVAPO-VOTSOKGWSA-N |
SMILES isomérico |
CC(C)N(/C=C/C(=O)OC)N=C(C)C |
SMILES canónico |
CC(C)N(C=CC(=O)OC)N=C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


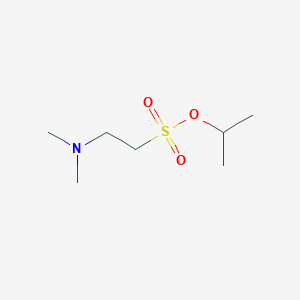
![{[(Chlorocarbonyl)amino]methyl}phosphonic dichloride](/img/structure/B14510290.png)
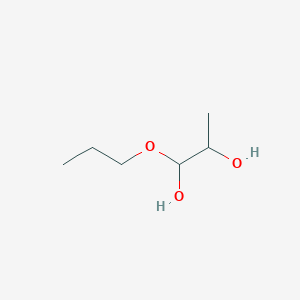
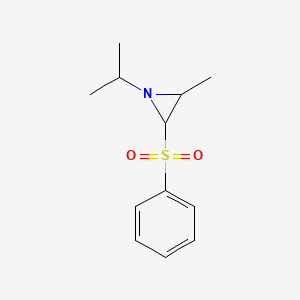

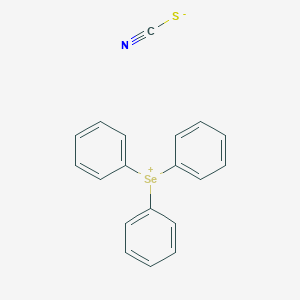





![1,2,3-Trinitro-11H-indeno[1,2-B]quinoxalin-11-one](/img/structure/B14510339.png)
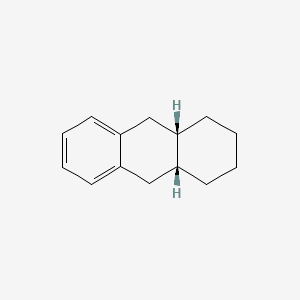
![8-Methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyridin-5-one;trihydrate](/img/structure/B14510351.png)
